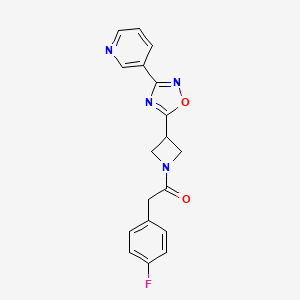

2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-15-5-3-12(4-6-15)8-16(24)23-10-14(11-23)18-21-17(22-25-18)13-2-1-7-20-9-13/h1-7,9,14H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKSOCUHNCNPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19FN4O2

- Molecular Weight : 366.3888632 g/mol

- CAS Number : [Not provided in the results]

The compound features a complex structure incorporating a fluorophenyl group, a pyridine moiety, and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study highlighted the efficacy of oxadiazole derivatives against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The compound demonstrated cytotoxicity with a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have shown promising antimicrobial activities. Studies have reported that certain oxadiazole compounds exhibit effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The docking studies suggested strong binding affinities to bacterial target proteins .

Neuroprotective Effects

The presence of a pyridine ring in the structure may confer neuroprotective effects. Compounds with similar structures have been studied for their ability to interact with metabotropic glutamate receptors, which are critical in neurodegenerative diseases .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The interaction with neurotransmitter receptors can help in modulating neural pathways associated with neurodegenerative conditions.

- Antibacterial Mechanisms : By targeting specific bacterial proteins, the compound disrupts vital processes necessary for bacterial survival.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and biological activities. Below is a detailed analysis:

Azetidine-Oxadiazole Derivatives

- 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1323658-25-8): Key Differences: Replaces the 4-fluorophenyl group with an isopropylsulfonyl-substituted phenyl ring. Molecular Weight: 426.5 g/mol (vs. ~358.4 g/mol for the target compound, assuming similar backbone).

- 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1327632-53-0): Key Differences: Substitutes pyridin-3-yl with pyrazin-2-yl and introduces a thioether linkage. Impact: Pyrazine’s electron-deficient nature may alter binding affinity in biological targets, while the thioether could influence metabolic stability .

Triazole-Oxadiazole Hybrids

- 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 3d): Key Differences: Features dual triazole rings and a thioether bridge instead of an oxadiazole-azetidine system. Biological Activity: Exhibits antimicrobial properties (75% yield, m.p. 195–197°C), suggesting that sulfur-containing analogs may have enhanced efficacy against pathogens .

Pyridine/Oxadiazole Derivatives with Varied Substituents

- 2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1251579-40-4): Key Differences: Incorporates an indole ring instead of fluorophenyl and pyridin-2-yl instead of pyridin-3-yl. Impact: Indole’s planar structure may improve stacking interactions in enzyme binding pockets, while pyridin-2-yl’s nitrogen orientation could affect target specificity .

Structural and Functional Data Table

*Assumed based on similar analogs.

Key Research Findings and Implications

Bioactivity Trends :

- Oxadiazole-azetidine hybrids show promise in targeting ion channels (e.g., TRPV1/TRPA1) due to their rigid heterocyclic cores .

- Fluorophenyl groups enhance metabolic stability and blood-brain barrier penetration, making them valuable in CNS drug design .

Synthetic Challenges :

- Azetidine rings require careful optimization to avoid ring strain, as seen in the moderate yields (30–75%) of related triazole derivatives .

- Pyridin-3-yl substitution may offer better solubility than pyridin-2-yl or pyrazine analogs .

Unanswered Questions: No direct data on the target compound’s solubility, toxicity, or specific biological targets exist in the provided evidence. Comparative studies on oxadiazole vs. triazole cores in antimicrobial activity are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.